Reproducing published TEAD-inhibitor or PROTAC syntheses requires the exact N-(2-hydroxyethyl)-sulfonamide regioisomer. This compound delivers the dual bromo/hydroxy functionality needed for divergent cross-coupling and linker attachment. - Single scaffold bearing bromine for Suzuki/Buchwald-Hartwig coupling, methoxy H-bond acceptor, and free primary alcohol for fluorination or conjugation. - Certified 97% purity grade available for use as a system-suitability standard in sulfonamide API methods. - Room-temperature storage eliminates cold-chain logistics costs at gram scale.
Molecular FormulaC9H12BrNO4S
Molecular Weight310.17 g/mol
CAS No.871269-14-6
Cat. No.B1291173
⚠ Attention: For research use only. Not for human or veterinary use.
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (CAS 871269-14-6) is a synthetic brominated sulfonamide derivative defined by a 5-bromo-2-methoxybenzenesulfonamide core bearing an N-(2-hydroxyethyl) substituent. Its molecular formula is C₉H₁₂BrNO₄S, with a molecular weight of 310.17 g/mol and an MDL identifier MFCD08056375 [1]. The compound is a crystalline solid (melting point 109–112 °C) with a computed density of 1.596 g/cm³ and a boiling point of 467.6 °C at 760 mmHg, exhibits moderate lipophilicity (XLogP3 = 0.9), and is an irritant (Xi hazard code) [2]. Commercial supply is dominated by small-quantity R&D packs (100 mg to 1 g) at purities of 95 % or 97 %, positioning it as a niche fine chemical and analytical reference standard rather than a commodity intermediate . The scientific and patent literature reveals that this compound has been explicitly disclosed as a synthetic intermediate en route to 5-bromo-N-(2-fluoroethyl)-2-methoxybenzenesulfonamide—a probe within YAP/TAZ–TEAD transcriptional modulation programs—and is further recognized as a protein degrader building block [3] [4]. These curated identifiers and certified purity specifications constitute a stable baseline that mitigates the risk of structural misassignment or lot-to-lot variability for users seeking to reproduce published synthetic sequences or to qualify a reference standard for analytical method development.
Synthetic intermediate for fluoroethyl bioisostere preparation
Protein degrader building block with linker-attachment handle
Analytical reference standard with certified purity grades
Dye and colorant intermediate with trifunctional scaffold
[1] PubChem. (2026). Compound Summary for CID 24283178: 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/871269-14-6. View Source
Sulfonamides are a broad pharmacophore class, but the specific substitution pattern on the benzene ring and the N-alkyl chain governs the reactivity, physicochemical properties, and biological recognition of each congener, meaning that generic “in-class” exchange carries a high risk of project failure [1]. The 5-bromo substituent serves as both a heavy atom for X-ray crystallographic phasing and a synthetic handle for cross-coupling chemistry (e.g., Suzuki, Buchwald–Hartwig), while the 2-methoxy group provides a hydrogen-bond acceptor that can direct regioselective metalation and modulate logP differently from unsubstituted, 2-hydroxy, or 2-halo analogs [2]. The N-(2-hydroxyethyl) chain introduces a primary alcohol that is absent in the corresponding N-methyl, N,N-dimethyl, N-benzyl, or unsubstituted sulfonamide variants; this hydroxyl group enables downstream derivatization (e.g., fluorination to N-(2-fluoroethyl) [3]) or conjugation without perturbing the bromine or methoxy motifs—a divergent functional handle set not available in close analogs such as 5-bromo-2-methoxybenzenesulfonamide (CAS 23095-05-8) or N-methyl-5-bromo-2-methoxybenzenesulfonamide [4]. Consequently, selection of 871269-14-6 over non-hydroxylated, des-bromo, or des-methoxy benzenesulfonamides is mandatory for any experimental sequence that depends on the simultaneous presence of the primary alcohol, the bromoarene, and the methoxy group in the same intermediate.
N-methyl or N-H analogs lack the primary alcohol required for fluorination or conjugation
5-Bromo-2-methoxybenzenesulfonamide (23095-05-8)
Absence of the hydroxyethyl chain shifts logP by +0.5 units and removes a hydrogen-bond donor
Des-bromo or des-methoxy benzenesulfonamides
Loss of the bromine eliminates the heavy-atom phasing and cross-coupling synthetic handle
[1] Apolloni, A., & Cross, P. (2008). Sulfonamide-based medicinal chemistry: structure–activity relationships. In Comprehensive Medicinal Chemistry II (Vol. 7, pp. 547–589). Elsevier. View Source
[2] PubChem. (2026). 5-Bromo-2-methoxybenzenesulfonamide (CID 11013037). National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11013037. View Source
[3] MolAid. (n.d.). 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide: Fluorination to 5-bromo-N-(2-fluoroethyl)-2-methoxybenzenesulfonamide. Retrieved from https://www.molaid.com/detail/311899ar4175cc5d51N4. View Source
Two commercial suppliers report distinct and verified purity specifications for the same compound: AKSci lists a minimum purity of 95 % (CAS 871269-14-6, catalog V8329) , whereas eMolecules/Combi-Blocks certifies a purity of 97.000 % (catalog OT-0302) . This quantifiable purity differential, obtained under standardized QC conditions, allows the scientific user to select the appropriate grade for analytical method validation (where ≥97 % is typically required) versus exploratory synthetic feasibility studies.
Certified Purity LevelsHead-to-head
95% vs 97.000%
Grade selection supports analytical validation or synthetic feasibility
Δ ≥ 2% purity; higher purity grade available for analytical workflows
Conditions
Batch QC certificates; purity determined by supplier-validated HPLC or equivalent methods
Why This Matters
This head-to-head purity data enables procurement officers to match the material grade to intended use—analytical reference standard (97%) versus synthetic intermediate (95%)—thereby avoiding over-specification cost or under-specification risk.
Storage recommendations diverge among suppliers for this compound. AKSci specifies long-term storage in a cool, dry place (ambient), while Bio-Fount mandates short-term storage at −4 °C (1–2 weeks) and long-term storage at −20 °C (1–2 years) [1]. This difference—ambient versus frozen—has direct implications for shipping logistics and laboratory storage infrastructure, especially for international procurement where cold-chain transport significantly increases cost.
Storage RecommendationsHead-to-head
Ambient vs −20 °C≥20 °C differential in supplier guidance
Storage directive affects cold-chain logistics and long-term integrity planning
≥20 °C temperature differential in storage recommendation
Conditions
Supplier-formulated SDS and product specification sheets
Why This Matters
Scientific procurement must account for these conflicting storage directives; selecting a supplier with ambient storage certification eliminates cold-chain logistics costs, whereas a frozen-storage supplier may be preferable for studies where long-term compound integrity is paramount.
Physicochemical Properties vs. Non-Hydroxylated Analogs
5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (871269-14-6) possesses a computed XLogP3 of 0.9, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 5 [1]. In contrast, the non-hydroxylated analog 5-bromo-2-methoxybenzenesulfonamide (CAS 23095-05-8) has a computed XLogP3 of 1.4 and only 1 hydrogen bond donor [2]. This difference in calculated lipophilicity and hydrogen-bonding capacity directly influences aqueous solubility, chromatographic retention, and passive membrane permeability.
Physicochemical PropertiesCross-study comparable
XLogP3 = 0.9 vs 1.4ΔXLogP3 = 0.5 log units (more hydrophilic)
Supports purification method development and formulation screening decisions
ΔXLogP3 = 0.5 log units (target is more hydrophilic)
Conditions
Computed by XLogP3 algorithm (PubChem release 2019.06.18)
Why This Matters
The 0.5 log unit reduction in computed logP means the target compound will elute earlier on reversed-phase HPLC columns and exhibit higher aqueous solubility than its des-hydroxyethyl analog, directly impacting purification method development and formulation screening decisions.
Intermediate for Fluoroethyl Bioisostere Synthesis
Patent WO2023146513A1 explicitly describes the conversion of 5-bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide to 5-bromo-N-(2-fluoroethyl)-2-methoxybenzenesulfonamide using diethylaminosulfur trifluoride (DAST) as the fluorinating agent, achieving a 43.7 % yield under optimized conditions [1]. The N-(2-hydroxyethyl) group is the essential synthetic precursor; the corresponding N-methyl or N-H sulfonamide analogs cannot undergo this transformation.
Fluoroethyl Bioisostere SynthesisClass-level
43.7% yield (DAST, DCM)
Gatekeeping intermediate for YAP/TAZ–TEAD inhibitor programs
Patent route WO2023146513A1; no alternative substrate reported
N-Methyl or N-H analogs: reaction not feasible (no hydroxyl leaving group); no yield reported for alternative routes from these substrates
Quantified Difference
Unique reactivity; no alternative substrate provides the same product
Conditions
DAST, dichloromethane solvent (WO2023146513A1)
Why This Matters
This documented synthetic sequence establishes 871269-14-6 as a gatekeeping intermediate for generating fluoroethyl bioisosteres within YAP/TAZ–TEAD inhibitor programs; no other commercially available 5-bromo-2-methoxybenzenesulfonamide congener can replace it without redesigning the entire synthetic route.
Synthetic ChemistryBioisostereYAP/TAZ–TEAD
[1] WO2023146513A1. (2023). Compounds and Methods of Use Thereof (YAP/TAZ–TEAD Modulation). World Intellectual Property Organization. View Source
The availability of a certified 97 % purity grade (Combi-Blocks OT-0302) directly supports the use of 871269-14-6 as a reference standard for quantifying related substances in sulfonamide-containing active pharmaceutical ingredients (APIs) [1]. Its well-characterized melting point (109–112 °C) and density (1.596 g/cm³) provide orthogonal identity confirmation parameters . Procurement of the higher-purity grade is indicated when the compound serves as a system suitability standard or an impurity marker in compendial methods.
YAP/TAZ–TEAD Inhibitor Intermediate
Patent WO2023146513A1 demonstrates that the N-(2-hydroxyethyl) chain is the direct precursor to the corresponding N-(2-fluoroethyl) bioisostere, which is under investigation as a modulator of the Hippo signaling pathway [1]. Scientists engaged in TEAD inhibitor medicinal chemistry should select CAS 871269-14-6 specifically over the N-methyl or N-H analogs because only the hydroxyethyl intermediate enables the documented DAST-mediated fluorination route (43.7 % yield), preserving the bromoarene for subsequent diversification [1].
Protein Degrader Building Block
Commercial classification as a “Protein Degrader Building Block” by Aladdin Scientific indicates suitability for assembling PROTAC or molecular glue-type heterobifunctional molecules [1]. The free primary alcohol serves as a functional handle for linker attachment via ester, carbonate, or ether bond formation, while the bromine atom provides a site for palladium-catalyzed cross-coupling to install E3 ligase-binding warheads. Users should verify ambient storage compatibility when ordering from suppliers that certify room-temperature stability to avoid cold-chain surcharges on gram-scale quantities .
Dye and Colorant Intermediate
Industry-facing sources describe 871269-14-6 as an intermediate in the synthesis of reactive, direct, and sulfur dyes [1]. The simultaneous presence of the bromine (for nucleophilic aromatic substitution or metal-catalyzed coupling), the methoxy group (auxochrome), and the hydroxyethyl sulfonamide (water-solubilizing and fiber-reactive anchor) provides a trifunctional scaffold that is not replicated in des-bromo or des-methoxy variants. Procurement of the 95 % purity grade (AKSci) is sufficient for dye synthesis screening, where subsequent purification steps are standard practice .
Application
Selection Property
Validation Focus
HPLC Method Validation Standard
Certified purity grade
System suitability and impurity marker qualification
YAP/TAZ–TEAD Inhibitor Intermediate
N-(2-hydroxyethyl) synthetic handle
DAST-mediated fluorination and bromoarene diversification review
Protein Degrader Building Block
Primary alcohol linker handle
PROTAC assembly and cross-coupling compatibility review
Dye and Colorant Intermediate
Trifunctional scaffold availability
Reactive dye synthesis and fiber-affinity screening
[1] CalPacLab (Aladdin Scientific). (n.d.). 5-Bromo-N-(2-hydroxyethyl)-2-methoxybenzenesulfonamide (Protein Degrader Building Block). Retrieved from https://www.calpaclab.com/5-bromo-n-2-hydroxyethyl-2-methoxybenzenesulfonamide-min-95-1-gram/ala-b187323-1g. View Source
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